molecular formula C13H12O B161672 1-Methyl-4-phenoxybenzene CAS No. 1706-12-3

1-Methyl-4-phenoxybenzene

Cat. No.: B161672
CAS No.: 1706-12-3
M. Wt: 184.23 g/mol
InChI Key: SSTNIXFHCIOCJI-UHFFFAOYSA-N
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Description

1-Methyl-4-phenoxybenzene is an organic compound with the molecular formula C13H12O. It is also known as p-cresol phenyl ether or 4-methylphenyl phenyl ether. This compound is characterized by a benzene ring substituted with a methyl group and a phenoxy group at the para position. It is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

1-Methyl-4-phenoxybenzene can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction between phenol and p-cresol in the presence of a base. The reaction typically occurs in a one-pot process, often in two separate steps . Another method involves the Friedel-Crafts acylation followed by a reduction step .

Industrial production methods may vary, but they generally involve similar nucleophilic substitution reactions, often optimized for large-scale production. The reaction conditions, such as temperature and choice of solvent, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

1-Methyl-4-phenoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-methyl-4-phenoxybenzene primarily involves its participation in electrophilic aromatic substitution reactions. The aromatic ring’s electrons interact with electrophiles, forming a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product . The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.

Comparison with Similar Compounds

1-Methyl-4-phenoxybenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

1-methyl-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTNIXFHCIOCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061891
Record name Benzene, 1-methyl-4-phenoxy-
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706-12-3
Record name 1-Methyl-4-phenoxybenzene
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Record name p-Phenoxytoluene
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Record name p-Phenoxytoluene
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Record name Benzene, 1-methyl-4-phenoxy-
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Record name Benzene, 1-methyl-4-phenoxy-
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Record name p-phenoxytoluene
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Record name P-PHENOXYTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-methyl-4-phenoxybenzene in the thermal degradation of polysulfone (PSF)?

A1: this compound is a significant degradation product of PSF. The study by [] demonstrates that during the thermal degradation of PSF, the isopropylene group present in the polymer backbone breaks down, releasing this compound along with other products like sulfur dioxide and phenol. This breakdown mechanism highlights the relative thermal stability of different groups within the PSF structure, with the sulfone group being the least stable, followed by the ether group, and lastly the isopropylene group.

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